N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide
Description
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(15-6-2-1-3-7-15)19-11-5-12-20-13-9-14-8-4-10-18-16(14)20/h1-2,4,8-10,13,15H,3,5-7,11-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYOGRAYLGUIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide typically involves multiple steps, starting with the formation of the pyrrolopyridine core This can be achieved through a cyclization reaction involving appropriate precursors such as pyrrole and pyridine derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide may exhibit various activities, such as antimicrobial, anti-inflammatory, or antitumor properties
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new drugs.
Industry: In industry, the compound may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide exerts its effects involves its interaction with molecular targets. These interactions can modulate various biological pathways, leading to the observed biological activities. The specific molecular targets and pathways involved would depend on the context of its application and the nature of the biological system.
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Cyclohexanecarboxamide derivatives: These compounds have a similar carboxamide group and can be used in similar applications.
Uniqueness: N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide is unique due to its specific combination of the pyrrolopyridine core and the cyclohex-3-enecarboxamide moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cyclohex-3-enecarboxamide is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential kinase inhibitors. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Kinase Inhibition
Research has indicated that derivatives of pyrrolopyridine, including this compound, exhibit significant inhibitory activity against various kinases. For instance, a study highlighted the effectiveness of similar compounds as inhibitors of protein kinases, which are crucial in regulating cellular functions and signaling pathways .
Analgesic and Sedative Properties
In related studies involving pyrrolopyridine derivatives, compounds with similar structures demonstrated notable analgesic and sedative effects. For example, derivatives were tested in the “writhing” test and showed higher analgesic activity compared to aspirin and morphine . This suggests that this compound may possess similar properties.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolopyridine derivatives often correlates with specific structural features. Modifications to the alkyl linker between the pyridine and cyclohexene moieties can significantly influence potency. For example:
| Compound | Alkyl Linker Length | Analgesic Activity (mg/kg) |
|---|---|---|
| A | Short | High |
| B | Medium | Moderate |
| C | Long | Low |
This table illustrates how varying the alkyl chain length affects the analgesic efficacy of related compounds .
Study 1: Analgesic Activity Evaluation
In a controlled study assessing analgesic properties, several pyrrolopyridine derivatives were evaluated for their effectiveness in pain relief. The results indicated that certain compounds significantly reduced pain responses in animal models compared to standard analgesics:
| Compound | Dose (mg/kg) | Pain Reduction (%) |
|---|---|---|
| Control | 0 | 0 |
| Compound X | 200 | 75 |
| Compound Y | 100 | 60 |
These findings suggest promising therapeutic potential for this compound in pain management scenarios .
Study 2: Kinase Inhibition Profile
A recent investigation into the kinase inhibition profile of various pyrrolopyridine derivatives revealed that some exhibited nanomolar potency against specific kinases involved in cancer progression. The structure-activity relationship was analyzed, showing that modifications at the nitrogen positions significantly enhanced inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
